Lipophilicity (logP) Differentiation: Isopropyl Occupies a Defined Hydrophobic Window Between Methyl and tert-Butyl Analogs
The predicted octanol-water partition coefficient (logP) of 2-(4-isopropylphenyl)ethanethioamide is approximately 2.72, positioning its lipophilicity between the 4-methyl analog (logP 2.52) and the 4-tert-butyl analog (predicted logP ~3.3) [1] [2]. This incremental increase in logP of ~0.2 units relative to the methyl analog corresponds to a ~1.6-fold increase in octanol-water partitioning, which can significantly impact membrane permeability, protein binding, and metabolic stability without exceeding the Lipinski logP threshold of 5 [3].
| Evidence Dimension | Octanol-water partition coefficient (logP, predicted) |
|---|---|
| Target Compound Data | logP ≈ 2.72 (ZINC calculated) |
| Comparator Or Baseline | 2-(4-Methylphenyl)ethanethioamide: logP 2.52 (XLogP3). 2-Phenylethanethioamide: logP 2.22 (ACD/Labs). 2-(4-tert-Butylphenyl)ethanethioamide: predicted logP ~3.3 (estimated from π(tBu) additivity) |
| Quantified Difference | ΔlogP = +0.20 vs. methyl analog; +0.50 vs. unsubstituted phenyl; −0.58 vs. tert-butyl analog |
| Conditions | Predicted values from ZINC, XLogP3, and ACD/Labs algorithms; no experimental logP available for the target compound |
Why This Matters
The isopropyl substitution provides a specific, intermediate lipophilicity that may balance membrane permeability against metabolic clearance more favorably than either the less lipophilic methyl or the more lipophilic tert-butyl analog, directly affecting oral bioavailability predictions.
- [1] ZINC Database. ZINC33876542, 2-(4-Isopropylphenyl)ethanethioamide. MW 193.315, logP 2.72. https://zinc.docking.org/substances/ZINC000033876542/ (Accessed 2026-05-02). View Source
- [2] Molbase. 2-Phenylethanethioamide (CAS 645-54-5). LogP 2.2155, PSA 58.11. https://m.molbase.cn/645-54-5.html (Accessed 2026-05-02). View Source
- [3] Lipinski, C.A. et al. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
